Jasmonic acid/1-amino-1-cyclopropane carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

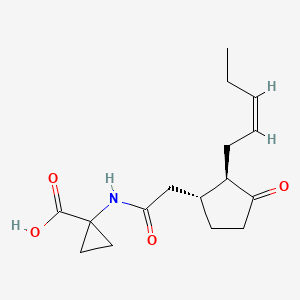

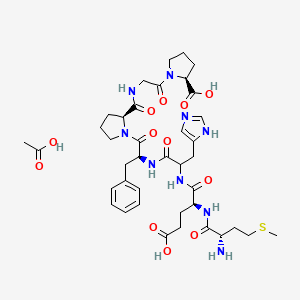

Jasmonic acid: and 1-amino-1-cyclopropane carboxylic acid are two distinct compounds with significant roles in plant biology. Jasmonic acid is a plant hormone involved in regulating plant growth, development, and defense responses. It is part of the jasmonate family, which includes various derivatives like methyl jasmonate. On the other hand, 1-amino-1-cyclopropane carboxylic acid is a precursor to the plant hormone ethylene, which regulates processes such as fruit ripening, leaf abscission, and stress responses.

Métodos De Preparación

Jasmonic acid: is synthesized in plants through the octadecanoid pathway. The process begins with the release of linolenic acid from membrane lipids, which is then converted into 12-oxo-phytodienoic acid through a series of enzymatic reactions. This intermediate is further processed in the peroxisome to produce jasmonic acid .

1-amino-1-cyclopropane carboxylic acid: is synthesized from S-adenosyl-L-methionine by the enzyme ACC synthase. This reaction is part of the Yang cycle, which is crucial for ethylene biosynthesis in plants .

Análisis De Reacciones Químicas

Jasmonic acid: undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be converted into methyl jasmonate through methylation or into jasmonoyl-isoleucine through conjugation with isoleucine. These derivatives play essential roles in plant signaling and defense mechanisms .

1-amino-1-cyclopropane carboxylic acid: primarily undergoes oxidation by the enzyme ACC oxidase to produce ethylene. This reaction is crucial for ethylene biosynthesis and involves the conversion of ACC into ethylene, carbon dioxide, and cyanide .

Aplicaciones Científicas De Investigación

Jasmonic acid: has extensive applications in scientific research, particularly in plant biology and agriculture. It is used to study plant defense mechanisms, stress responses, and growth regulation. Jasmonic acid and its derivatives are also explored for their potential in enhancing crop resistance to pests and diseases .

1-amino-1-cyclopropane carboxylic acid: is widely used in research related to ethylene biosynthesis and signaling. It serves as a tool to study ethylene’s role in plant development, stress responses, and fruit ripening. Additionally, ACC is used in agronomic applications to regulate ethylene production and improve crop yield and quality .

Mecanismo De Acción

Jasmonic acid: exerts its effects by binding to the jasmonate receptor, which leads to the activation of transcription factors involved in defense gene expression. This signaling pathway enhances the plant’s ability to respond to biotic and abiotic stresses .

1-amino-1-cyclopropane carboxylic acid: functions as a precursor to ethylene. It is converted into ethylene by ACC oxidase, and ethylene then binds to its receptors, triggering a cascade of signaling events that regulate various physiological processes in plants .

Comparación Con Compuestos Similares

Jasmonic acid: can be compared to other plant hormones like salicylic acid and abscisic acid. While jasmonic acid primarily regulates defense responses and stress tolerance, salicylic acid is involved in systemic acquired resistance, and abscisic acid regulates water stress responses .

1-amino-1-cyclopropane carboxylic acid: is similar to other ethylene precursors and analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid. These compounds also play roles in ethylene biosynthesis and signaling but may have different effects on plant physiology .

Conclusion

Jasmonic acid and 1-amino-1-cyclopropane carboxylic acid are vital compounds in plant biology, each with unique roles and applications. Understanding their synthesis, reactions, and mechanisms of action provides valuable insights into plant growth, development, and stress responses, with significant implications for agriculture and scientific research.

Propiedades

Número CAS |

371778-55-1 |

|---|---|

Fórmula molecular |

C16H23NO4 |

Peso molecular |

293.36 g/mol |

Nombre IUPAC |

1-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-/t11-,12-/m1/s1 |

Clave InChI |

TVRBFBSVUYCAKT-OPVGQWETSA-N |

SMILES isomérico |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)NC2(CC2)C(=O)O |

SMILES canónico |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)

![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)